molecular formula C13H9Cl3O B2849430 2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene CAS No. 478032-58-5

2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene

Cat. No. B2849430
CAS RN: 478032-58-5
M. Wt: 287.56
InChI Key: FCAVJGWYDQRDED-UHFFFAOYSA-N
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Description

“2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene” is a chemical compound with the molecular formula C13H9Cl3O . It has a molecular weight of 287.57 . This compound is used as an alkylating agent in the synthesis of poly (ether ketone)s having pendant sulfonic acid groups .


Molecular Structure Analysis

The InChI code for “2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene” is 1S/C13H9Cl3O/c14-8-9-3-1-2-4-12(9)17-13-6-5-10(15)7-11(13)16/h1-7H,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene” is a liquid at room temperature . It should be stored under inert gas . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,4-dichloro-1-[2-(chloromethyl)phenoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3O/c14-8-9-3-1-2-4-12(9)17-13-6-5-10(15)7-11(13)16/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAVJGWYDQRDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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